molecular formula C7H13BrO2S B8056438 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B8056438
M. Wt: 241.15 g/mol
InChI Key: ZDDVGCKHSDOUNS-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is an organosulfur compound with the molecular formula C7H13BrO2S It is characterized by the presence of a bromoethyl group attached to a tetrahydrothiopyran ring, which is further oxidized to a 1,1-dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the bromination of tetrahydrothiopyran 1,1-dioxide. One common method includes the following steps:

    Starting Material: Tetrahydrothiopyran 1,1-dioxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the bromoethyl group or to reduce the sulfone to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, or methoxyethyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives or dehalogenated products.

Scientific Research Applications

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that affect their function. The tetrahydrothiopyran ring and its 1,1-dioxide form contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2H-tetrahydro-thiopyran 1,1-dioxide: Similar structure but lacks the ethyl group.

    Tetrahydrothiopyran 1,1-dioxide: The parent compound without the bromoethyl substitution.

    2-bromoethyl sulfone: Contains a bromoethyl group attached to a sulfone moiety but lacks the tetrahydrothiopyran ring.

Uniqueness

4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the bromoethyl group and the tetrahydrothiopyran 1,1-dioxide ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-bromoethyl)thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVGCKHSDOUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
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4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

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